3-[(Cyclopropylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one
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Overview
Description
3-[(Cyclopropylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one is an organic compound that belongs to the class of pyrazinones Pyrazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclopropylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one typically involves the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a substituted hydrazine with a diketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Cyclopropylmethylsulfanyl Group: The final step involves the introduction of the cyclopropylmethylsulfanyl group. This can be achieved through a nucleophilic substitution reaction where a cyclopropylmethylthiol reacts with the pyrazinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclopropylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where the cyclopropylmethylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Compounds with different substituents at the sulfur atom.
Scientific Research Applications
3-[(Cyclopropylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(Cyclopropylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-[(Cyclopropylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one: shares structural similarities with other pyrazinone derivatives, such as 3-(methylsulfanyl)-1-phenylpyrazin-2-one and 3-(ethylsulfanyl)-1-phenylpyrazin-2-one.
Other Pyrazinones: Compounds like 3-(methylsulfanyl)-1-phenylpyrazin-2-one and 3-(ethylsulfanyl)-1-phenylpyrazin-2-one.
Uniqueness
The uniqueness of this compound lies in its cyclopropylmethylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(cyclopropylmethylsulfanyl)-1-phenylpyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-14-13(18-10-11-6-7-11)15-8-9-16(14)12-4-2-1-3-5-12/h1-5,8-9,11H,6-7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRKTZIJDCTNPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSC2=NC=CN(C2=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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